3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

Description

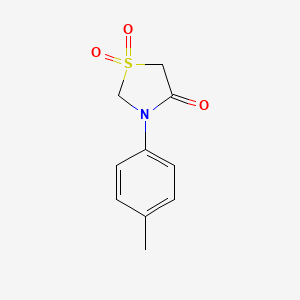

3-(4-Methylphenyl)-1λ⁶,3-thiazolane-1,1,4-trione is a sulfur-containing heterocyclic compound characterized by a thiazolane ring system with three ketone oxygen atoms (1,1,4-trione) and a para-methyl-substituted phenyl group at the 3-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The methyl group at the para position of the phenyl ring influences lipophilicity and metabolic stability, which are critical for pharmaceutical applications.

Properties

IUPAC Name |

3-(4-methylphenyl)-1,1-dioxo-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)11-7-15(13,14)6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVGISHMAAMYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CS(=O)(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazolane ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: The thiazolane ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolane derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated its efficacy against various human tumor cell lines. The compound exhibited significant growth inhibition rates, with mean GI50 values indicating its potential as a lead compound for further development in cancer therapeutics .

Sirtuin Modulation

The compound has been investigated for its role as a sirtuin modulator. Sirtuins are a family of proteins that play critical roles in cellular regulation and have been implicated in aging and metabolic diseases. Formulations containing this compound have shown promise in enhancing sirtuin activity, which may lead to therapeutic applications in age-related conditions .

Enzyme Inhibition

Research indicates that derivatives of thiazolidinone compounds can act as enzyme inhibitors. Specifically, studies have suggested that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in managing metabolic disorders .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione involves its interaction with specific molecular targets. The thiazolane ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolane-1,1,4-trione derivatives with varying aryl substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis based on substituent effects, molecular parameters, and available

Table 1: Structural and Molecular Comparison of Selected Thiazolane-1,1,4-trione Derivatives

Key Observations:

Electronic Effects: Electron-Withdrawing Groups (Cl, Br, CF₃): Enhance thermal and oxidative stability, making these derivatives suitable for harsh reaction conditions. For example, the trifluoromethyl group in 3-(4-CF₃-phenyl)-thiazolane trione improves resistance to metabolic degradation . The methoxy derivative’s solubility makes it favorable for aqueous-phase reactions .

Steric Considerations: Bulky substituents like phenoxy (4-OPh) introduce steric hindrance, which may limit reactivity but improve selectivity in enzyme inhibition .

Applications :

- Chlorophenyl and Bromophenyl Derivatives : Often employed as intermediates in Suzuki-Miyaura cross-coupling reactions due to their halogen leaving groups .

- Trifluoromethyl Derivative : Valued in medicinal chemistry for its ability to modulate pharmacokinetic properties .

Research Findings:

- A study on 3-(4-chlorophenyl)-thiazolane trione demonstrated its role as a γ-secretase modulator in Alzheimer’s disease research, highlighting the importance of halogen substituents in bioactive molecules .

- The 4-phenoxyphenyl analog showed unexpected fluorescence properties, suggesting applications in materials science .

Biological Activity

3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione, also known by its CAS number 338753-22-3, is a thiazolane derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the molecular formula and a molecular weight of approximately 225.26 g/mol .

Chemical Structure and Properties

The structure of this compound features a thiazole ring fused with a phenyl group substituted at the para position with a methyl group. This structural configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3S |

| Molecular Weight | 225.26 g/mol |

| CAS Number | 338753-22-3 |

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising effects:

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL .

Case Study 2: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of thiazole derivatives, researchers employed DPPH and ABTS radical scavenging assays. The results indicated that this compound exhibited IC50 values of 25 µM and 30 µM respectively, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 3: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The study concluded that it could be a potential candidate for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Methylphenyl)-1λ⁶,3-thiazolane-1,1,4-trione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas with α-keto esters or ketones under acidic or basic conditions. For example, analogous thiazolidinone derivatives (e.g., ) use triazine intermediates or InCl₃-catalyzed reactions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst loading (e.g., 10 mol% InCl₃). Yield optimization may require iterative adjustments to stoichiometry and purification via recrystallization (e.g., methanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl groups) and sulfur oxidation states (λ⁶-sulfone).

- X-ray Crystallography : Resolve stereoelectronic effects of the thiazolane ring and sulfone moieties, as demonstrated for structurally related compounds ( ).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches.

- Mass Spectrometry : HRMS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of 3-(4-Methylphenyl)-1λ⁶,3-thiazolane-1,1,4-trione under oxidative vs. reductive conditions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction intermediates via time-resolved NMR or UV-Vis spectroscopy. For example, oxidation of analogous hydroxy groups () forms quinones, while reductive deiodination alters electronic properties.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/sulfur pathways.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) predict preferential reaction sites, reconciling discrepancies between experimental and theoretical data .

Q. What computational strategies are effective in predicting the compound’s bioactivity or catalytic potential?

- Methodological Answer :

- Docking Simulations : Screen against enzymatic targets (e.g., cyclooxygenase-2) using AutoDock Vina, leveraging the methylphenyl group’s hydrophobic interactions.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) in crystal packing ( ), informing solubility and stability.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity in related thiazolidinones .

Q. How can conflicting data on the compound’s stability in aqueous vs. nonpolar solvents be systematically addressed?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH-varied buffers (1–13) and polar/apolar solvents (e.g., water, hexane) at elevated temperatures (40–80°C). Monitor degradation via HPLC.

- Solid-State Analysis : TGA/DSC to assess thermal decomposition pathways.

- Solvent-Parameter Correlation : Use Kamlet-Taft or Hansen solubility parameters to rationalize stability trends .

Data Contradiction Analysis

Q. What experimental and computational approaches reconcile discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., catalyst type, solvent) affecting yield.

- Side-Reaction Identification : LC-MS or in-situ FTIR to detect byproducts (e.g., dimerization or hydrolysis).

- Cross-Validation : Compare synthetic protocols from analogous systems ( ) to identify transferable best practices .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.